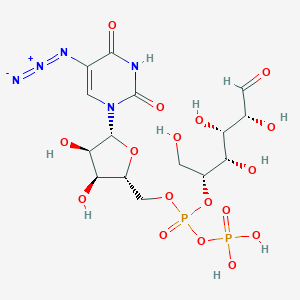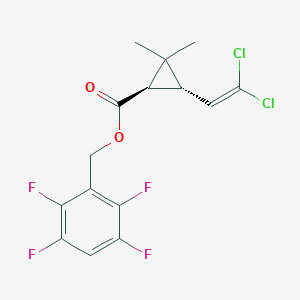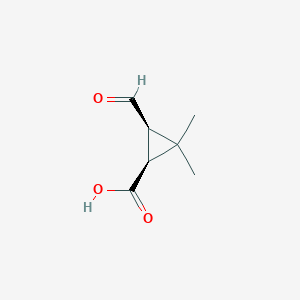
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI), commonly known as CDC, is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. CDC has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
CDC has been shown to have a unique mechanism of action, which involves the formation of a covalent bond with the active site of enzymes. This covalent bond formation results in the inhibition of enzyme activity, making CDC a potential inhibitor of various enzymes. The mechanism of action of CDC has been extensively studied, and its potential applications as an enzyme inhibitor have been explored.
Effets Biochimiques Et Physiologiques
CDC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CDC has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, CDC has been shown to have antitumor properties, making it a potential chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
CDC has several advantages for use in lab experiments. Its small size and high reactivity make it a valuable tool for chemical synthesis. Additionally, its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function. However, CDC has several limitations, including its potential toxicity and instability. These limitations must be taken into consideration when using CDC in lab experiments.
Orientations Futures
CDC has several potential future directions for scientific research. Its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function, and its anti-inflammatory and antitumor properties make it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, CDC could be further optimized for increased yield and purity, making it a more viable option for chemical synthesis. Finally, the potential toxicity and instability of CDC could be further explored to better understand its limitations and potential applications.
Conclusion
In conclusion, CDC is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. CDC has potential applications as an enzyme inhibitor, anti-inflammatory agent, and chemotherapeutic agent. Its small size and high reactivity make it a valuable tool for chemical synthesis, but its potential toxicity and instability must be taken into consideration when using CDC in lab experiments. Overall, CDC has several potential future directions for scientific research, making it a valuable tool for the scientific community.
Méthodes De Synthèse
CDC can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with acetone and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with acetone and acetic anhydride. The synthesis of CDC has been optimized to increase yield and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
CDC has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, including chiral ligands and pharmaceuticals. CDC has also been used as a starting material for the synthesis of cyclopropane-containing natural products. Its unique properties, including its small size and high reactivity, make it a valuable tool for chemical synthesis.
Propriétés
Numéro CAS |
123620-81-5 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI) |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(3-8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)/t4-,5-/m1/s1 |
Clé InChI |
PTQGFDXPHNRDCV-RFZPGFLSSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H]1C(=O)O)C=O)C |
SMILES |
CC1(C(C1C(=O)O)C=O)C |
SMILES canonique |
CC1(C(C1C(=O)O)C=O)C |
Synonymes |
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



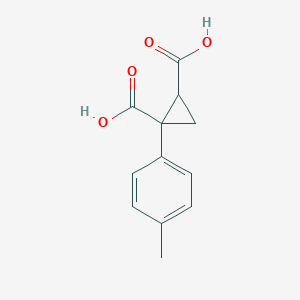
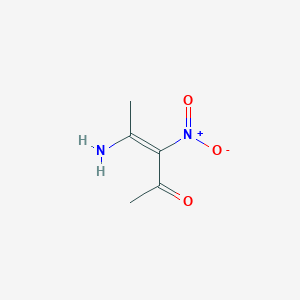
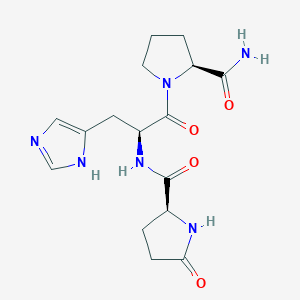
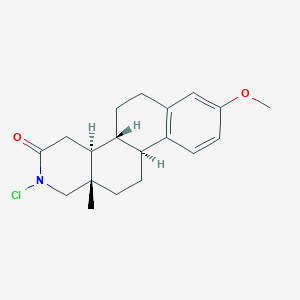
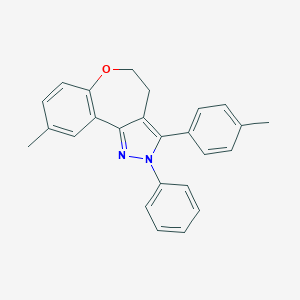
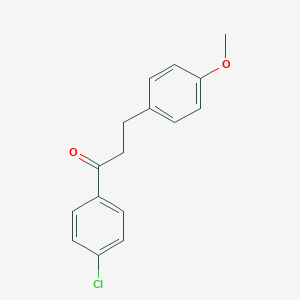
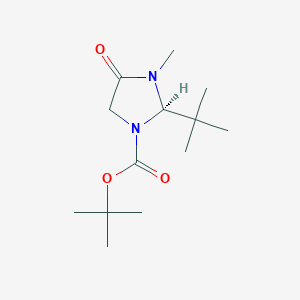
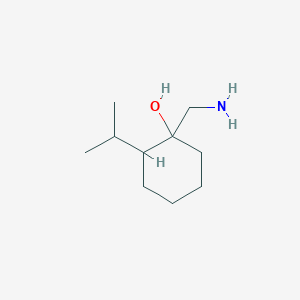
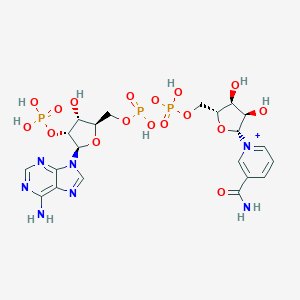
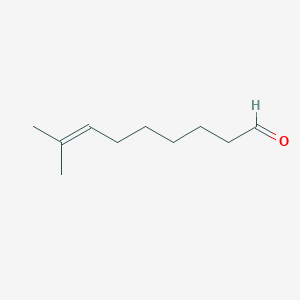
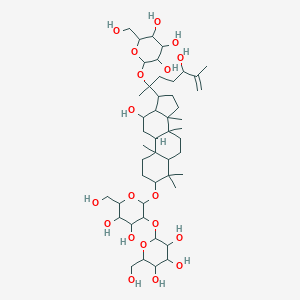
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
